Product packaging for N-Boc-4-aminopentanoic Acid(Cat. No.:CAS No. 172833-22-6)

N-Boc-4-aminopentanoic Acid

Cat. No.: B170839
CAS No.: 172833-22-6
M. Wt: 217.26 g/mol
InChI Key: CVYVXURBKURNKE-UHFFFAOYSA-N
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Description

Significance of N-Boc-Protected Amino Acids in Chemical Synthesis

In the intricate field of chemical synthesis, particularly in the creation of peptides and other complex molecules, the use of protecting groups is fundamental. These groups temporarily block a reactive functional group, preventing it from interfering with reactions at other sites in the molecule. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the amino function (N-protection) of amino acids. organic-chemistry.org

The significance of N-Boc protection stems from several key advantages:

Stability and Selectivity : The Boc group is stable under a wide range of reaction conditions, including those involving bases and many nucleophiles. organic-chemistry.org This stability allows chemists to perform various modifications on other parts of the amino acid or peptide without disturbing the protected amine.

Ease of Deprotection : Despite its stability, the Boc group can be removed cleanly and efficiently under mild acidic conditions, typically using trifluoroacetic acid (TFA). peptide.com This process, known as deprotection, regenerates the free amine, allowing for subsequent reactions, such as the formation of a peptide bond. The byproducts of this deprotection are typically volatile (isobutylene and carbon dioxide), which simplifies the purification of the desired product.

Enhanced Solubility : The presence of the Boc group can enhance the solubility of amino acids and peptides in organic solvents, which is often advantageous during the synthesis process. chemimpex.com

Orthogonal Protection Schemes : The acid-labile nature of the Boc group allows it to be used in "orthogonal" protection strategies. In this approach, different functional groups on a molecule are protected with groups that can be removed under distinct conditions (e.g., an acid-labile Boc group on the amine and a base-labile group on another function). organic-chemistry.orgpeptide.com This enables the selective deprotection and modification of specific sites within a complex molecule, a crucial capability in multi-step syntheses. peptide.com

These features make Boc-protected amino acids invaluable tools in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptides from individual amino acids. peptide.comsigmaaldrich.com In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid resin support, with the Boc group ensuring that each coupling reaction occurs at the correct position. sigmaaldrich.com

Overview of Gamma-Amino Acid Derivatives in Research

Amino acids are typically classified by the position of the amino group relative to the carboxyl group. While alpha-amino acids are the proteinogenic building blocks of life, other isomers, such as gamma (γ)-amino acids, exhibit unique and significant biological activities. numberanalytics.com In gamma-amino acids, the amino group is attached to the fourth carbon atom from the carboxyl group. numberanalytics.comnih.gov

The most prominent example of a gamma-amino acid is Gamma-Aminobutyric Acid (GABA), which is the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.govpressbooks.pub GABA plays a critical role in regulating neuronal excitability, muscle tone, and sleep. numberanalytics.comnih.gov Its synthesis in the brain from the amino acid glutamate (B1630785) underscores the importance of amino acid derivatives in neurochemistry. nih.govpressbooks.pub

The unique structural properties of gamma-amino acids have made them attractive targets in medicinal chemistry and materials science. chemimpex.comnumberanalytics.com

Pharmaceuticals : The gamma-amino acid scaffold is used to create peptidomimetics, which are molecules that mimic the structure of natural peptides. These derivatives often have improved stability against enzymatic degradation in the body compared to their natural counterparts. frontiersin.org This has led to the development of drugs with anticonvulsant, anxiolytic, and muscle relaxant properties. numberanalytics.com

Biomaterials : Gamma-amino acid derivatives are also utilized in the development of novel polymers and materials, such as biodegradable plastics. chemimpex.com

Ongoing research continues to explore the therapeutic potential of gamma-amino acids and their derivatives for treating neurological disorders and their role in other physiological processes like metabolism and immune modulation. numberanalytics.com

Scope of N-Boc-4-aminopentanoic Acid in Contemporary Chemical and Biochemical Research

This compound emerges at the intersection of the two preceding topics. It is a gamma-amino acid derivative where the amino group is protected by a Boc group. This specific structure makes it a highly useful intermediate and building block in specialized areas of research. chemimpex.com

The (R)-enantiomer of 4-aminopentanoic acid (the de-protected form of the title compound) is a valuable intermediate for synthesizing biologically active molecules. frontiersin.org The presence of the Boc group in this compound facilitates its use in controlled, stepwise syntheses.

Key research applications include:

Peptide Synthesis : It serves as a non-standard amino acid building block for creating unique peptides and peptidomimetics with tailored properties. The gamma-amino acid structure can induce specific folding patterns (secondary structures) in peptides, influencing their biological activity and stability. chemimpex.comfrontiersin.org

Pharmaceutical Development : The compound is used as an intermediate in the synthesis of targeted therapeutic agents. For instance, it has been employed in the preparation of derivatives of L-N6-(1-iminoethyl)lysine, which are investigated as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. e-biochem.com

Organic Synthesis : Beyond peptides, it serves as a versatile building block for constructing complex organic molecules, leveraging the dual functionality of the protected amine and the carboxylic acid. chemimpex.com

The table below summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 207924-92-3 (for S-enantiomer) chemimpex.com
Molecular Formula C₁₀H₁₉NO₄ chemimpex.com
Molecular Weight 217.27 g/mol chemimpex.com
Appearance White powder chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com

The following table outlines the primary research applications for this compound.

Application AreaSpecific Use
Peptide Synthesis Building block for peptides and peptidomimetics with enhanced stability. chemimpex.comfrontiersin.org
Drug Development Intermediate in the synthesis of enzyme inhibitors, such as nitric oxide synthase inhibitors. chemimpex.come-biochem.com
Material Science Applied in the development of novel polymers. chemimpex.com
Biotechnology Aids in designing more effective delivery systems for biopharmaceuticals. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B170839 N-Boc-4-aminopentanoic Acid CAS No. 172833-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVXURBKURNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405721
Record name 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172833-22-6
Record name 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
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Synthetic Methodologies for N Boc 4 Aminopentanoic Acid and Its Enantiomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions. For N-Boc-4-aminopentanoic acid, this typically involves the enzymatic synthesis of a chiral amino acid from a prochiral ketone, followed by the chemical addition of the Boc protecting group.

Biocatalytic methods are central to producing the enantiomerically pure (R)- and (S)-isomers of 4-aminopentanoic acid from levulinic acid (LA), a biomass-derived platform chemical. nih.govresearchgate.netfrontiersin.org These strategies leverage the high stereoselectivity of enzymes to overcome the limitations of traditional chemical synthesis. nih.govresearchgate.net

A novel enzymatic pathway for synthesizing (R)-4-aminopentanoic acid involves the reductive amination of levulinic acid using an engineered glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH). nih.govresearchgate.net The wild-type EcGDH does not act on levulinic acid, necessitating protein engineering to alter its substrate specificity. nih.gov This approach is noted for its high atom economy and use of sustainable raw materials, as it employs inexpensive ammonia (B1221849) as the amino donor. nih.govresearchgate.net

Biocatalytic Strategies for Enantioselective Production of 4-Aminopentanoic Acid Isomers

Engineered Glutamate Dehydrogenase (EcGDH) Catalysis from Levulinic Acid (LA)
Directed Evolution and Combinatorial Saturation Mutagenesis for Enzyme Optimization

To repurpose EcGDH for the conversion of levulinic acid, researchers have employed structure-guided protein engineering. nih.gov Through crystal structure analysis, two key residues in the substrate-binding pocket, K116 and N348, were identified as critical for substrate specificity. nih.govresearchgate.net

Targeted and combinatorial saturation mutagenesis techniques were used to create libraries of enzyme variants. nih.govfrontiersin.org Initial screening of a targeted saturation mutagenesis library yielded the mutant EcGDHK116C, which showed activity towards levulinic acid. nih.gov A subsequent two-site combinatorial saturation mutagenesis library, using EcGDHK116C as a template, produced the significantly improved double mutant EcGDHK116Q/N348M. nih.govresearchgate.net This optimized variant exhibited a 42-fold higher catalytic efficiency (kcat/Km) for levulinic acid and a 7.9-fold increase for the cofactor NADPH compared to the initial K116C mutant. nih.govresearchgate.net Molecular docking studies helped to elucidate the enhanced catalytic activity and the stereoconfiguration of the resulting product. nih.govresearchgate.net

Kinetic Parameters of Engineered EcGDH Mutants for Levulinic Acid (LA)
Enzyme VariantRelative kcat/Km for LARelative kcat/Km for NADPHReference
EcGDHK116CBaselineBaseline nih.gov
EcGDHK116Q/N348M42.0-fold increase7.9-fold increase nih.govresearchgate.net
Dual-Enzyme Systems for Enhanced Conversion and Stereoselectivity

To drive the reductive amination reaction to completion, the engineered EcGDHK116Q/N348M is integrated into a dual-enzyme system. nih.govvulcanchem.com This system pairs the engineered EcGDH with a formate (B1220265) dehydrogenase (FDH), typically from Bacillus subtilis (BsFDH), for efficient regeneration of the NADPH cofactor. vulcanchem.com

In this cascade, BsFDH oxidizes formate to carbon dioxide, which simultaneously reduces NADP+ to NADPH. nih.gov The regenerated NADPH is then consumed by the engineered EcGDH to catalyze the conversion of levulinic acid to (R)-4-aminopentanoic acid. nih.gov This dual-enzyme approach enables high substrate loading and achieves excellent conversion rates and stereoselectivity, with the only by-product being inorganic carbonate. nih.govresearchgate.net

Performance of the EcGDH/BsFDH Dual-Enzyme System
Substrate ConcentrationConversion RateEnantiomeric Excess (ee)ProductTimeReference
0.4 M Levulinic Acid>97%>99%(R)-4-aminopentanoic acid11 hours nih.govresearchgate.netfrontiersin.org

For the production of the opposite enantiomer, (S)-4-aminopentanoic acid, biocatalytic systems employing transaminases (TAs) have been developed. frontiersin.orgnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to the ketone group of levulinic acid. frontiersin.orgnih.gov While effective, these reactions often face challenges related to unfavorable thermodynamic equilibrium. frontiersin.orgnih.gov

Transaminase-Mediated Synthesis of Chiral 4-Aminopentanoic Acid
Development of Coupled-Enzyme Recyclable Cascades

To overcome the equilibrium limitations of transaminase reactions, researchers have designed coupled-enzyme recyclable cascades. frontiersin.orgnih.gov One such system utilizes two distinct transaminases for the synthesis of (S)-4-aminopentanoic acid. frontiersin.orgnih.govdntb.gov.ua

In this cascade, the first transaminase (TA₁) converts levulinic acid into (S)-4-aminopentanoic acid using (S)-α-Methylbenzylamine ((S)-α-MBA) as the amino donor. frontiersin.orgnih.gov This reaction produces acetophenone (B1666503) as a co-product. frontiersin.orgnih.gov A second transaminase (TA₂) is then employed to recycle the acetophenone back to (S)-α-MBA, using isopropylamine (B41738) (IPA) as an inexpensive secondary amino donor, which in turn generates the easily removable by-product, acetone. frontiersin.orgnih.gov

This dual-enzyme strategy effectively shifts the reaction equilibrium towards product formation. nih.gov Further enhancements to this system include the creation of fusion proteins and their immobilization as hybrid nanoflowers (HNF), which demonstrated complete conversion of levulinic acid, excellent storage stability for over a month, and reusability for up to seven cycles. frontiersin.orgnih.gov A preparative scale reaction (100 mL) using this HNF system achieved complete conversion with an isolated yield of 62%. nih.govdntb.gov.ua

Conversion of Levulinic Acid to (S)-4-aminopentanoic Acid Using Different Biocatalytic Systems
SystemConversion RateReference
Single and Two-Cell Transaminase Systems30% - 80% frontiersin.orgnih.gov
Purified Fusion Protein (TAKI and TASP)85% frontiersin.org
Hybrid Nanoflower (HNF) of Fusion Protein100% frontiersin.orgnih.gov
Application of Hybrid Nanoflowers (HNF) in Biocatalytic Systems

A significant advancement in biocatalysis is the use of hybrid nanoflowers (HNFs), which are organic-inorganic composite structures that can immobilize enzymes, enhancing their stability and reusability. In the synthesis of (S)-4-aminopentanoic acid from levulinic acid (LA), a fusion protein involving two transaminases was effectively immobilized into an HNF structure. frontiersin.orgnih.gov This HNF-based system demonstrated remarkable improvements over free enzymes, achieving complete conversion of the substrate to the desired product. frontiersin.orgresearchgate.net The created HNFs exhibited excellent storage stability, retaining activity for over a month, and could be reused for up to seven consecutive cycles, highlighting their potential for cost-effective and scalable production. frontiersin.orgnih.gov A preparative scale reaction (100 mL) using the HNF catalyst achieved complete conversion with a notable isolated yield of 62%. frontiersin.orgnih.gov

Biocatalytic SystemSubstrateProductConversion RateKey AdvantagesReference
Free Coupled TransaminasesLevulinic Acid (LA)(S)-4-aminopentanoic acid30% to 80%Demonstrates feasibility of the cascade. frontiersin.org, researchgate.net
Hybrid Nanoflowers (HNF) of Fusion ProteinLevulinic Acid (LA)(S)-4-aminopentanoic acidComplete (100%)Enhanced stability, reusability (7 cycles), high conversion. frontiersin.org, nih.gov
Strategies for Amino Donor Recycling and Co-product Removal

A primary challenge in transaminase-catalyzed reactions is the often unfavorable thermodynamic equilibrium, which can limit product yield. nih.govnih.gov To overcome this, various strategies for amino donor recycling and co-product removal have been developed.

One effective approach is the use of a coupled-enzyme cascade. mdpi.com For instance, in the synthesis of (S)-4-aminopentanoic acid, a dual-transaminase system was employed. frontiersin.orgresearchgate.net The first transaminase converts levulinic acid to the product using (S)-α-Methylbenzylamine as the amino donor. frontiersin.orgresearchgate.net The second transaminase then recycles the resulting acetophenone co-product back into an amine using isopropylamine (IPA) as a cheap secondary amino donor, which in turn produces acetone—a volatile and easily removable co-product. frontiersin.orgresearchgate.net

Other widely used strategies to shift the reaction equilibrium include:

Enzymatic Co-product Removal : A lactate (B86563) dehydrogenase (LDH) can be used to convert the pyruvate (B1213749) co-product (formed when alanine (B10760859) is the amino donor) into lactic acid. nih.gov Similarly, a pyruvate decarboxylase can remove pyruvate, though it may introduce acetaldehyde (B116499) as a competing substrate. nih.gov

Amino Donor Recycling : Alanine dehydrogenase (AlaDH) can be used to recycle pyruvate back to L-alanine, the amino donor, at the expense of ammonia and a cofactor like NADH. nih.govmdpi.com This requires a cofactor recycling system, often involving formate dehydrogenase (FDH). nih.govacs.org

Use of "Smart" Amine Donors : Diamine donors such as cadaverine (B124047) or putrescine can be used. mdpi.comnih.gov Upon deamination, these molecules form reactive amino aldehydes that spontaneously cyclize, thus shifting the equilibrium towards product formation without the need for a second enzyme. mdpi.comnih.gov

Physical Removal : In systems using volatile co-products like acetone, removal can be achieved through evaporation or sparging, effectively pulling the reaction towards completion. nih.govrsc.org

StrategyDescriptionExample SystemReference
Dual Enzyme CascadeA second enzyme recycles the co-product of the first reaction.TA #1 produces acetophenone; TA #2 recycles it using IPA, producing acetone. frontiersin.org, researchgate.net
Co-product DegradationAn auxiliary enzyme removes the co-product.Lactate Dehydrogenase (LDH) converts pyruvate to lactate. nih.gov
Amino Donor RegenerationAn auxiliary enzyme regenerates the primary amino donor from its co-product.Alanine Dehydrogenase (AlaDH) recycles pyruvate back to alanine. nih.gov, mdpi.com
"Smart" Amine DonorsAmine donors that form a co-product which spontaneously transforms and precipitates or cyclizes.Cadaverine converts to a cyclic imine. mdpi.com, nih.gov

Comparison of Enzymatic versus Traditional Chemical Synthesis for Stereoselectivity

When producing chiral molecules like the enantiomers of 4-aminopentanoic acid, achieving high stereoselectivity is paramount. Enzymatic and traditional chemical methods offer distinct advantages and disadvantages in this regard.

Enzymatic Synthesis : Biocatalytic methods, particularly those using transaminases or engineered dehydrogenases, are renowned for their exceptional stereoselectivity. rsc.org For the synthesis of (R)-4-aminopentanoic acid from levulinic acid, (R)-selective amine transaminases can achieve high optical purity with an enantiomeric excess (ee) greater than 99%. nih.gov Similarly, engineered glutamate dehydrogenases have been developed to produce (4R)-4-aminopentanoic acid with over 99% ee. vulcanchem.com This high degree of precision stems from the highly structured active site of the enzyme, which constrains the substrate in a specific orientation for the reaction. rsc.org

Traditional Chemical Synthesis : In contrast, classical chemical synthesis routes for (R)-4-aminopentanoic acid often suffer from poor stereoselectivity. frontiersin.orgnih.gov While methods exist for asymmetric chemical synthesis, they can require complex chiral auxiliaries, expensive transition-metal catalysts, and multiple protection/deprotection steps, often resulting in lower enantiomeric excess compared to biocatalytic routes. rsc.orgresearchgate.net For instance, some chemical methods for asymmetric amination yield products with only 50–60% ee, which then require further resolution steps. vulcanchem.com

ParameterEnzymatic SynthesisTraditional Chemical SynthesisReference
Stereoselectivity (ee) Excellent (>99%)Often poor to moderate (can be <60%) nih.gov, vulcanchem.com
Reaction Conditions Mild (aqueous buffer, ambient temp/pressure)Often harsh (high temp/pressure, hazardous reagents) rsc.org, researchgate.net
Byproducts Minimal, often biodegradableStoichiometric byproducts, potential metal contamination rsc.org, vulcanchem.com
Process Complexity Often simpler, fewer stepsCan require multiple protection/deprotection steps researchgate.net

Classical Chemical Synthesis Routes and Transformations

Alongside biocatalysis, classical organic chemistry provides reliable and well-documented pathways to this compound.

Preparation from 4-Aminopentanoic Acid using Di-tert-butyl-dicarbonate

The most direct chemical route to this compound is the protection of the amino group of 4-aminopentanoic acid. This is typically achieved through a reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride). The procedure generally involves dissolving the amino acid in an aqueous solution with a base, such as sodium hydroxide (B78521), followed by the addition of Boc-anhydride, often in a solvent like tert-butanol (B103910) or dioxane. nih.govresearchgate.net The reaction proceeds at room temperature, and after acidification and extraction, provides the N-Boc protected product. nih.govresearchgate.net This method is widely used for its efficiency and the stability of the resulting Boc-protected amino acid. chemdad.com

Derivatization from Lactam Precursors

An alternative synthetic strategy involves the ring-opening of a lactam precursor. N-Boc protected ω-aminoalkanoic acids can be prepared from lactams that are first acylated with a Boc group. google.comgoogle.com The resulting N-acylated lactam is then subjected to hydrolysis, typically using a base like lithium hydroxide in an aqueous solvent mixture such as THF/water, to cleave the amide bond and yield the open-chain N-Boc-amino acid. google.comgoogle.comuib.no This route is particularly useful when starting from readily available substituted lactams, allowing for the introduction of chirality or other functional groups at specific positions along the carbon chain. tdx.catresearchgate.net

N-Alkylation Strategies for Amino Acid-like Building Blocks

N-alkylated amino acids are crucial building blocks for peptidomimetics and other complex molecules. researchgate.netchimia.ch While the title compound is N-acylated (with a Boc group), the synthesis of related N-alkylated building blocks employs several key strategies. One of the most common methods is reductive alkylation, where an amino acid ester reacts with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form the N-alkylated product. chimia.ch Another sophisticated method is the Fukuyama-Mitsunobu reaction, which allows for the selective mono-N-alkylation of primary amines under mild conditions. acs.org These strategies are fundamental for creating a diverse library of amino acid derivatives for applications in medicinal chemistry and materials science. nih.govfrontiersin.org

Cross-Claisen Condensation Applications in Heterocyclic Gamma-Amino Acid Synthesis

The Cross-Claisen condensation represents a powerful tool for carbon-carbon bond formation and has been effectively applied in the synthesis of complex amino acid derivatives. Research has demonstrated its utility in creating orthogonally protected heterocyclic γ-amino acids, which are valuable as peptidomimetics designed to mimic protein secondary structures like helices and β-sheets.

A notable application involves the condensation between N-protected amino acids and a sterically hindered acetate, such as 1,1-dimethylallyl acetate. This approach has been optimized for a variety of N-Fmoc-amino acids, proving compatible with aliphatic, aromatic, acidic, and basic side chains. The resulting N-Fmoc-β-keto ester intermediates are versatile precursors that can be further elaborated. For instance, these intermediates can undergo a two-step process involving bromination and subsequent reaction with thioamides to yield 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids. This synthetic protocol allows for significant flexibility, enabling the introduction of diverse side chains at either the γ-carbon or on the thiazole (B1198619) ring itself. The synthesis is sensitive to reaction conditions, requiring strict control of temperature and time to prevent the deprotection of the Fmoc group.

Reactant 1Reactant 2Key IntermediateFinal Product ClassYieldsRef
N-Fmoc-amino acids1,1-dimethylallyl acetateN-Fmoc-β-keto esterThiazole-based γ-amino acids (ATCs)45-90%

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic and amino acid scaffolds. While direct cross-coupling on this compound is not extensively detailed, the principles are well-established through the functionalization of related N-Boc protected heterocyclic systems, which serve as a proxy for potential modifications.

The Suzuki-Miyaura cross-coupling reaction, for example, is highly effective for the structural diversification of heterocyclic building blocks. In one study, a brominated pyrazole-azetidine hybrid, a type of heterocyclic amino acid derivative, was successfully coupled with various arylboronic acids. The reaction conditions were optimized, identifying Pd(PPh₃)₄ as an effective catalyst with K₃PO₄ as the base in 1,4-dioxane, leading to excellent yields. This demonstrates a viable strategy for introducing aryl groups onto a pre-existing heterocyclic amino acid structure.

Another powerful method is the Negishi cross-coupling, which has been used for the enantioconvergent α-alkylation of N-Boc-pyrrolidine. This reaction couples racemic α-zincated N-Boc-pyrrolidine with unactivated secondary halides, catalyzed by a nickel complex, to produce 2-alkylpyrrolidines in high yields and enantioselectivities. Such methods highlight the potential for precise, stereocontrolled functionalization of saturated N-Boc heterocycles, a category to which derivatives of this compound could belong after cyclization.

Table of Suzuki-Miyaura Reaction Conditions for Functionalization

Catalyst Base Solvent Temperature Product Yield Ref
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 100 °C up to 94%
Pd(OAc)₂ Cs₂CO₃ EtOH/H₂O - Moderate

Synthesis of ω-Aminoalkanoic Acid Analogs from Cycloalkanones

A practical and scalable synthetic route to N-Boc protected ω-aminoalkanoic acids has been developed utilizing cycloalkanones as starting materials. This method provides a convenient pathway that often circumvents the need for extensive purification steps like column chromatography. The synthesis is particularly advantageous for large-scale production, as it avoids processes involving hydrogenation, azide-based rearrangements, or bromine-related rearrangements.

The methodology allows for the preparation of homologues with varying chain lengths simply by selecting different cycloalkanones as the precursor. The resulting N-Boc protected ω-aminoalkanoic acids are produced in high purity, making them suitable for direct use in applications like solid-phase peptide synthesis (SPPS), where they can function as spacer molecules. This approach contrasts with other methods, such as those starting from lactams, which may require acylation followed by hydrolysis and chromatographic purification of the N-Boc protected intermediate.

Advantages of Cycloalkanone-Based Synthesis

Feature Description Ref
Scalability Avoids problematic reagents/reactions (azides, bromine, hydrogenation), making it amenable to scale-up to kilogram quantities.
Purity Often provides high-purity products without the need for chromatographic purification.
Versatility Allows for the synthesis of various homologues by using different starting cycloalkanones.

| Efficiency | Involves less handling and fewer purification steps compared to alternative routes. | |

Chiral Resolution Techniques for Racemic Mixtures

The separation of racemic mixtures into their constituent enantiomers is critical, as individual enantiomers of a chiral compound can exhibit different biological activities. For this compound and related structures, several chiral resolution strategies are applicable.

Enzymatic Kinetic Resolution: This method is valued for being environmentally friendly and highly enantioselective. Amine transaminases (ATAs), particularly (R)-selective ATAs, can be used for the asymmetric synthesis of (R)-4-aminopentanoic acid from a corresponding keto-acid precursor. By using a dual-enzyme system, (R)-4-aminopentanoic acid has been generated with greater than 99% enantiomeric excess (ee). Lipases are also commonly used enzymes for the kinetic resolution of racemic compounds.

Chemical Resolution via Diastereomer Formation: A classical and industrially important method involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. These diastereomers possess different physical properties, such as solubility, allowing for their separation by crystallization. For carboxylic acids like this compound, chiral amines are often used as resolving agents.

Another chemical approach involves the use of a chiral auxiliary. For instance, a racemic carboxylic acid can be esterified with a chiral alcohol, such as ʟ-(−)-menthol. The resulting diastereomeric esters can then be separated by chromatography. Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the acid. This strategy has been successfully applied to the synthesis of artificial glutamate analogs.

Cocrystal Crystallization: This technique is an emerging method for chiral separation. It involves forming cocrystals between the racemic compound and a coformer, which can lead to various outcomes such as the formation of diastereomeric cocrystal pairs or enantiospecific cocrystals that enable separation.

Resolution MethodPrincipleKey Agent/ComponentRef
Enzymatic Kinetic ResolutionStereoselective enzymatic reaction on one enantiomer.Amine Transaminase (ATA), Lipase (B570770)
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with different

Advanced Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Drug Discovery and Development

N-Boc-4-aminopentanoic acid serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for selective reactions at other parts of the molecule, and its straightforward removal under acidic conditions provides a free amine for further functionalization. This strategic protection is instrumental in multi-step syntheses of drug candidates.

Precursor in the Synthesis of Compounds for Central Nervous System (CNS) Disorders

The synthesis of novel agents for the treatment of CNS disorders is a significant area of pharmaceutical research. This compound has been utilized as a precursor for the development of compounds targeting the central nervous system.

Gly-Pro-Glu-OH (GPE) is the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1) and has demonstrated neuroprotective effects. Researchers have synthesized analogues of GPE to improve its therapeutic potential, and this compound can be a key component in these synthetic pathways. The aminopentanoic acid structure can be incorporated to create modified peptide backbones, potentially leading to analogues with enhanced stability and efficacy.

Muscarinic M4 receptors are a subtype of muscarinic acetylcholine (B1216132) receptors that are implicated in various neurological and psychiatric disorders, including schizophrenia. The development of selective M4 receptor agonists is a promising therapeutic strategy. This compound can be used as a scaffold to construct novel small molecules that act as agonists for the M4 receptor, offering a potential avenue for new CNS-active drugs.

Gly-Pro-Glu-OH (GPE) Analogue Synthesis

Building Block for Bioactive Peptides and Peptidomimetics

The inherent properties of this compound make it an excellent building block for the synthesis of bioactive peptides and peptidomimetics. These molecules are designed to mimic natural peptides but often possess improved pharmacological properties.

A significant challenge in peptide-based drug development is their often-poor solubility and susceptibility to enzymatic degradation. The incorporation of non-natural amino acids like 4-aminopentanoic acid (derived from this compound) into a peptide sequence can disrupt regular secondary structures, leading to increased solubility. Furthermore, the presence of this non-natural residue can confer resistance to proteases, thereby enhancing the peptide's stability and in vivo half-life.

The specific structure of this compound allows for the rational design of peptides with tailored biological activities. By strategically placing 4-aminopentanoic acid within a peptide sequence, researchers can influence its conformation and interaction with biological targets. This approach enables the development of peptides with high affinity and selectivity for specific receptors or enzymes, leading to more potent and targeted therapeutic agents.

Enhancement of Peptide Solubility and Stability

Application in Proteolysis Targeting Chimeras (PROTACs) as a Linker Moiety

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to degrade specific target proteins within a cell. These bifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two ligands.

Intermediate for Specific Pharmaceutical Agents (e.g., Sitagliptin)

This compound and its structural analogs are crucial intermediates in the synthesis of various pharmaceutical agents. A prominent example is the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. medchemexpress.comglpbio.combertin-bioreagent.com

The synthesis of Sitagliptin involves the use of a chiral amino acid derivative. Specifically, (R)-N-Boc-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the manufacturing of Sitagliptin. cphi-online.com While not this compound itself, this highlights the importance of Boc-protected amino acids in the synthesis of this class of drugs. The Boc protecting group is essential during the synthetic steps to prevent unwanted side reactions involving the amine group, and it is later removed to yield the final active pharmaceutical ingredient. caymanchem.com The stereoselective synthesis of Sitagliptin relies on such advanced intermediates to ensure the correct three-dimensional structure, which is critical for its biological activity. caymanchem.com

Modification of Drug Candidates for Improved Bioavailability and Efficacy

The incorporation of this compound and similar structures into drug candidates can significantly enhance their pharmacokinetic properties, including bioavailability and efficacy. chemimpex.comnetascientific.com The carbamate (B1207046) group in the Boc-protected amino acid can improve metabolic stability and cell permeability. acs.org

The unique structure of (S)-Boc-4-amino-pentanoic acid allows for the modification of drug candidates, which can lead to improved bioavailability and efficacy in pharmaceutical formulations. chemimpex.com The tert-butoxycarbonyl (Boc) protecting group can increase the stability and solubility of the molecule, which is particularly beneficial for complex peptide sequences. chemimpex.com By modifying a drug candidate with this compound, researchers can influence its absorption, distribution, metabolism, and excretion (ADME) profile, leading to a more effective therapeutic agent. For example, the incorporation of amino acid derivatives can improve solubility and biological activity.

Investigation of its Derivatives as Gamma-Aminobutyric Acid (GABA) Transaminase Inactivators

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transaminase (GABA-T) is the enzyme responsible for its degradation. guidetopharmacology.org The inhibition of GABA-T can lead to increased GABA levels, which is a therapeutic strategy for conditions like epilepsy.

Research has shown that derivatives of aminopentanoic acid can act as inactivators of GABA-T. Specifically, (S)-4-amino-5-halopentanoic acids have been identified as irreversible inhibitors of GABA transaminase. nih.gov These compounds are considered mechanism-based inactivators, meaning they are converted by the enzyme into a reactive species that then covalently modifies and inactivates the enzyme. nih.gov While the direct use of this compound as a GABA-T inactivator is not the primary focus, its derivatives are of significant interest. The synthesis of these potent inactivators often starts from precursors like N-Boc-protected amino acids. acs.org The study of these derivatives provides valuable insights into the design of new central nervous system drugs.

Conformational Analysis of N-Boc-Protected Peptides Containing 4-Aminopentanoic Acid Units

The three-dimensional structure of peptides is crucial for their biological function. The incorporation of non-standard amino acids, such as 4-aminopentanoic acid, can induce specific secondary structures. The Boc-protecting group also plays a role in influencing the conformational preferences of these peptides.

Integration into Peptide Chemistry and Biopolymer Science

Utilization in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-4-aminopentanoic acid is a valuable reagent in Solid-Phase Peptide Synthesis (SPPS), particularly within the framework of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. olitecn.griris-biotech.de SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.comlsu.edu The Boc group serves as a temporary protecting group for the N-terminal amine, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. google.com

The process for incorporating this compound into a peptide sequence via Boc-SPPS follows a cyclical procedure:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.comgoogle.com This exposes the free amine group.

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine, often using a base.

Coupling: The carboxyl group of this compound is activated and then reacted with the exposed amine of the resin-bound peptide, forming a new peptide bond.

Washing: Excess reagents and byproducts are washed away, and the cycle can be repeated to elongate the peptide chain further. iris-biotech.de

As a non-canonical gamma-amino acid, its incorporation is a key strategy for creating gamma-peptides and peptidomimetics. researchgate.netsigmaaldrich.com These are molecules that mimic the structure and function of natural peptides but often possess enhanced stability against enzymatic degradation. sigmaaldrich.comgoogle.com The use of gamma-amino acids like 4-aminopentanoic acid introduces greater conformational flexibility into the peptide backbone compared to their alpha-amino acid counterparts, enabling the formation of unique secondary structures. researchgate.netfrontiersin.org

SPPS StrategyN-α Protection GroupDeprotection ReagentSide-Chain ProtectionFinal Cleavage Reagent
Boc/Bzl Boc (Acid-labile)Trifluoroacetic Acid (TFA)Benzyl-based (Acid-labile)Hydrofluoric Acid (HF)
Fmoc/tBu Fmoc (Base-labile)PiperidinetBu-based (Acid-labile)Trifluoroacetic Acid (TFA)

A comparative overview of the two primary SPPS strategies. This compound is utilized in the Boc/Bzl strategy. olitecn.griris-biotech.debachem.com

Contributions to the Design of Novel Materials and Polymers

The incorporation of this compound into peptide chains is instrumental in the design of novel biopolymers, particularly foldamers. Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, mimicking natural biopolymers like proteins. The use of gamma-amino acids introduces a different spacing of side chains and hydrogen bonding patterns along the backbone, leading to the formation of unique helical and sheet-like structures not accessible with only alpha-amino acids. researchgate.net

Research has demonstrated that peptides composed of or containing gamma-amino acid residues can form predictable secondary structures:

β-Hairpins: The strategic insertion of a gamma-amino acid like 4-aminopentanoic acid can induce or stabilize β-hairpin turns in peptides. researchgate.net NMR studies have provided evidence for the formation of these structures through the observation of critical cross-strand nuclear Overhauser effects (NOEs). researchgate.net

These well-defined, synthetic structures are foundational for creating new materials with specific functions, such as molecular scaffolds or conduits for molecular transport. sigmaaldrich.comchemimpex.com The ability to control the folding of a polymer chain by incorporating specific building blocks like this compound is a significant advance in materials science.

Development of Biopharmaceuticals and Drug Delivery Systems

This compound is a key building block in the synthesis of peptidomimetics for pharmaceutical applications. chemimpex.com Peptidomimetics are designed to retain the biological activity of a parent peptide but with improved pharmacological properties, such as increased stability in the body and better oral bioavailability. sigmaaldrich.com

A notable application is in the synthesis of analogues of Gly-Pro-Glu-OH (GPE), a tripeptide with neuroprotective properties. frontiersin.orggoogle.com The (R)-enantiomer, (R)-4-aminopentanoic acid, is used as a substitute for the glutamic acid residue to create novel drug candidates for treating central nervous system injuries and neurodegenerative conditions like Alzheimer's and Parkinson's disease. frontiersin.orgresearchgate.net The synthesis of these analogues often involves coupling a protected dipeptide, such as Boc-glycyl-L-proline, with a protected form of 4-aminopentanoic acid. google.com

The use of this unnatural amino acid helps to:

Increase Stability: Peptides containing gamma-amino acids are more resistant to degradation by proteases, leading to a longer half-life in vivo. google.com

Modify Bioavailability: The altered chemical structure can improve absorption and distribution properties of the drug candidate. chemimpex.com

Fine-Tune Biological Activity: The specific conformation induced by the gamma-amino acid can lead to enhanced potency and selectivity for the biological target. sigmaaldrich.com

The compound also serves as a linker in more complex drug delivery systems, such as in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), where its bifunctional nature (a protected amine and a carboxylic acid) allows it to connect different parts of a larger molecule. broadpharm.com

Research on Amino Acid Behavior and Interactions in Biological Systems

This compound serves as a critical research tool for investigating the fundamental principles of peptide and protein structure. researchgate.netchemimpex.com By systematically replacing standard alpha-amino acids with this gamma-amino acid, scientists can study how changes in the peptide backbone affect folding, stability, and intermolecular interactions. researchgate.net

Key research applications include:

Studying Protein Folding: The insertion of 4-aminopentanoic acid into a peptide sequence alters the local conformation, allowing researchers to probe the forces and constraints that govern the folding of the entire molecule into its native three-dimensional structure. researchgate.net

Investigating Protein-Protein Interactions (PPIs): Many diseases are driven by specific PPIs. Foldamers and peptidomimetics created using this compound can be designed to mimic the secondary structures (e.g., α-helices) that are often found at the interface of interacting proteins. researchgate.net These synthetic mimics can then be used as probes to study these interactions or as inhibitors that disrupt them. researchgate.net

Analyzing Secondary Structures: Advanced analytical techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, are used to determine the precise conformation of peptides containing 4-aminopentanoic acid. researchgate.net These studies provide detailed insights into hydrogen-bonding networks and the specific dihedral angles that define structures like helices and turns. researchgate.net

This fundamental research expands the understanding of molecular recognition in biological systems and provides a rational basis for the design of new bioactive molecules.

Analytical and Characterization Methodologies in Research

Spectroscopic Analysis (NMR, IR) for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the primary structural confirmation and purity evaluation of N-Boc-4-aminopentanoic acid. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are routinely used for unambiguous structural assignment. researchgate.netresearchgate.net The spectra for this compound exhibit characteristic signals that correspond to its unique structure. researchgate.net

¹H NMR: The tert-butoxycarbonyl (Boc) protecting group produces a highly prominent singlet in the upfield region of the spectrum, typically integrating to nine protons. The protons on the pentanoic acid backbone appear as distinct multiplets, with their chemical shifts and coupling patterns providing confirmation of their connectivity.

¹³C NMR: The spectrum shows characteristic resonances for the carbonyl carbons of both the Boc group and the carboxylic acid. The quaternary carbon and the methyl carbons of the Boc group also give rise to distinct signals. nih.gov

Well-defined and conveniently dispersed signals in NMR spectra allow for complete and unambiguous residue assignment, often facilitated by standard 1D and 2D NMR sequences. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for identifying the key functional groups within the molecule. masterorganicchemistry.com The IR spectrum of this compound is characterized by specific absorption bands:

A broad absorption is typically observed for the O-H stretch of the carboxylic acid group.

The C=O stretch of the carboxylic acid appears as a strong, sharp peak.

The C=O stretch of the urethane (B1682113) (Boc group) also presents a strong absorption band.

The N-H stretch of the Boc-protected amine is visible in the spectrum. spcmc.ac.in

The following table summarizes the expected key spectroscopic data for the structural confirmation of this compound.

Spectroscopic Technique Functional Group/Proton Environment Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) Description of Signal
¹H NMR tert-butyl protons of Boc group~1.4Singlet (9H)
Methylene and methine protons (C2, C3, C4)~1.5 - 4.0Multiplets
Amide proton (N-H)~5.0 - 6.0Broad singlet
Carboxylic acid proton (O-H)~10.0 - 12.0Very broad singlet
¹³C NMR tert-butyl methyl carbons of Boc group~28
Methylene carbons (C2, C3)~30 - 40
Methine carbon (C4)~45 - 55
Quaternary carbon of Boc group~80
Carbonyl carbon of Boc group~155
Carbonyl carbon of carboxylic acid~175
IR Spectroscopy O-H stretch (Carboxylic Acid)3300 - 2500 cm⁻¹Broad
N-H stretch (Amide)~3350 cm⁻¹Medium
C-H stretch (Aliphatic)3000 - 2850 cm⁻¹Medium-Strong
C=O stretch (Carboxylic Acid)~1710 cm⁻¹Strong, Sharp
C=O stretch (Boc group)~1690 cm⁻¹Strong, Sharp

Chromatographic Techniques (HPLC) for Reaction Monitoring and Product Quantification

High-Performance Liquid Chromatography (HPLC) is a critical tool for monitoring the progress of reactions that synthesize or utilize this compound and for quantifying the product. frontiersin.orgnih.gov The technique allows for the precise separation and determination of reactants, intermediates, and the final product in a complex mixture. frontiersin.org

Reversed-phase HPLC is the most common mode used for this purpose. sigmaaldrich.com The separation is typically achieved on a C18 column, where the nonpolar stationary phase interacts with the Boc-protected amino acid. researchgate.net A gradient elution system, commonly involving a mixture of an aqueous mobile phase (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile, is employed to achieve effective separation. rsc.org Detection is usually performed using a UV detector. researchgate.net

In one specific application for the synthesis of the deprotected (R)-4-aminopentanoic acid, HPLC was used to determine the conversion of the starting material, levulinic acid. frontiersin.orgnih.gov This analysis was performed using an Aminex HPX-87H column with a sulfuric acid mobile phase. frontiersin.orgnih.gov This demonstrates the versatility of HPLC in analyzing both the protected and unprotected forms of the amino acid.

The table below outlines typical conditions used in HPLC analysis for Boc-protected amino acids and related compounds.

Parameter Condition 1 (General Analysis) Condition 2 (Reaction Monitoring)
Stationary Phase (Column) Reversed-phase C18 (e.g., Phenomenex Luna) rsc.orgIon-exclusion (e.g., Aminex HPX-87H) nih.gov
Mobile Phase A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA rsc.orgIsocratic 5 mM H₂SO₄ nih.gov
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min nih.gov0.6 mL/min nih.gov
Detection UV at 214 nm or 260 nm researchgate.netrsc.orgUV (wavelength depends on analyte)
Application Purity assessment, quantification chemimpex.comMonitoring conversion of starting material nih.gov

Enantiomeric Excess (ee) Determination for Chiral Purity

Since this compound is a chiral molecule, establishing its enantiomeric purity is crucial, particularly for applications in pharmaceuticals and peptide chemistry. frontiersin.orgnih.gov The enantiomeric excess (ee), a measure of the chiral purity, is determined using specialized analytical methods.

A primary method for this analysis is chiral HPLC . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. google.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven effective for the chiral separation of N-Boc amino acids in reversed-phase mode. sigmaaldrich.com

An alternative and widely used strategy involves derivatization with a chiral agent followed by analysis on a standard achiral HPLC system. frontiersin.orgnih.gov The chiral amino acid is reacted with a chiral derivatizing agent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA), to form a pair of diastereomers. frontiersin.orgnih.gov These diastereomers have different physical properties and can be separated and quantified using conventional reversed-phase HPLC. frontiersin.orgnih.gov This approach has been successfully used in enzymatic synthesis routes to confirm that the product, (R)-4-aminopentanoic acid, was generated with an enantiomeric excess greater than 99%. frontiersin.orgnih.gov

Molecular Docking and Computational Studies for Mechanistic Insights

Molecular docking and other computational methods are powerful tools for gaining insight into the mechanisms by which this compound and its derivatives interact with biological macromolecules, such as enzymes. frontiersin.orgnih.gov These studies can predict the binding conformation and energy of a ligand within the active site of a protein, providing a rationale for observed activity and selectivity. nih.gov

For example, in the enzymatic synthesis of (R)-4-aminopentanoic acid, a molecular docking investigation was conducted to explain the catalytic activity and stereoselectivity of an engineered glutamate (B1630785) dehydrogenase. frontiersin.orgnih.gov The computational models helped to elucidate how the substrate, levulinic acid, binds within the enzyme's active site and how specific amino acid residues influence the reaction to produce the (R)-enantiomer. frontiersin.orgnih.gov

Similarly, molecular docking studies have been performed on N-Boc-protected γ-amino methyl esters with Candida antarctica lipase (B570770) B (CaLB) to understand the structural characteristics that determine the enzyme's selectivity. researchgate.net Such computational analyses are valuable for the rational design of experiments and for engineering enzymes with improved properties for specific synthetic transformations. nih.gov

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure N-Boc-4-aminopentanoic acid and its derivatives necessitates the development of greener and more cost-effective synthetic strategies. nih.govfrontiersin.org Current research is actively exploring both chemical and biocatalytic approaches to improve efficiency and sustainability.

Chemical Synthesis:

Traditional chemical synthesis routes are being optimized to enhance yield and diastereoselectivity. thieme-connect.comresearcher.life One promising approach involves asymmetric catalytic hydrogenation in biphasic systems. thieme-connect.comresearcher.liferesearchgate.net For instance, the use of a chiral Ru–Mandyphos catalyst in a biphasic medium of an ionic liquid ([EMIM][NTf2]) and aqueous sodium hydroxide (B78521) has demonstrated high turnover numbers and good diastereoselectivity in the synthesis of a related 4-aminopentanoic acid derivative. thieme-connect.comresearcher.life This method also facilitates easier product isolation and catalyst recycling, contributing to a more sustainable process. thieme-connect.comresearcher.life

Biocatalytic Approaches:

Enzymatic methods are gaining significant attention due to their high stereoselectivity and environmentally friendly reaction conditions. frontiersin.orgvulcanchem.comnih.gov The conversion of levulinic acid, a biomass-derived platform chemical, into chiral 4-aminopentanoic acid is a particularly attractive sustainable route. nih.govfrontiersin.orgfrontiersin.org

Researchers have engineered enzymes like glutamate (B1630785) dehydrogenase (GDH) and transaminases (TAs) to catalyze this transformation with high efficiency and enantiomeric excess. frontiersin.orgresearchgate.netresearchgate.net For example, an engineered Escherichia coli GDH, coupled with formate (B1220265) dehydrogenase for cofactor regeneration, successfully converted levulinic acid to (R)-4-aminopentanoic acid with over 97% conversion and greater than 99% enantiomeric excess. frontiersin.orgnih.govresearchgate.net This dual-enzyme system utilizes inexpensive ammonia (B1221849) as the amino donor and produces only inorganic carbonate as a byproduct, highlighting its high atom economy. frontiersin.orgresearchgate.net

Similarly, a coupled-enzyme cascade using two different transaminases has been developed for the synthesis of (S)-4-aminopentanoic acid from levulinic acid. nih.govfrontiersin.org This system cleverly recycles the amino donor, further enhancing its sustainability. nih.govfrontiersin.org

Exploration of Novel Therapeutic Applications and Targets

The derivatives of 4-aminopentanoic acid are recognized as important intermediates in the synthesis of various pharmaceuticals. chemimpex.comvulcanchem.com Future research will focus on leveraging the this compound scaffold to design and synthesize novel therapeutic agents targeting a range of diseases.

The chiral gamma-amino acid structure is a key pharmacophore in several biologically active molecules. frontiersin.orgnih.gov For instance, (R)-4-aminopentanoic acid is a crucial intermediate for synthesizing analogues of Gly-Pro-Glu-OH (GPE), which are being investigated for the treatment of central nervous system injuries and neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases. frontiersin.orgnih.govresearchgate.net It is also a building block for muscarinic M4 receptor agonists, which have potential in treating central nervous system disorders. frontiersin.orgvulcanchem.comnih.govresearchgate.net

Furthermore, enantiomers of 4-aminopentanoic acid have been shown to act as false neurotransmitters of GABA, suggesting their potential for developing neuroimaging agents and therapies for psychiatric and neurological disorders. frontiersin.orgnih.gov The incorporation of this scaffold into peptidomimetics can also enhance their stability and biological activity, opening up possibilities for developing new peptide-based drugs. sigmaaldrich.comfrontiersin.orgresearchgate.net

Expansion of the Chemical Space through Derivatization and Analog Synthesis

This compound serves as a versatile starting material for creating a diverse library of chemical compounds. chemimpex.comsigmaaldrich.com The presence of both a protected amino group and a carboxylic acid group allows for selective modifications to generate a wide array of derivatives. vulcanchem.com

Future research will undoubtedly focus on the systematic derivatization of the this compound core to explore new chemical space and identify compounds with improved pharmacological properties. This includes the synthesis of various esters, amides, and more complex heterocyclic structures. vulcanchem.comsmolecule.com The selective deprotection of the Boc group allows for the coupling with other amino acids or molecular fragments, facilitating the synthesis of peptides and complex organic molecules. chemimpex.comsmolecule.com This expansion of the chemical space is crucial for identifying new lead compounds in drug discovery. sigmaaldrich.com

Advanced Biocatalytic System Design and Engineering

The success of using engineered enzymes for the synthesis of 4-aminopentanoic acid derivatives paves the way for more advanced biocatalytic systems. frontiersin.orgfrontiersin.org Future research will likely concentrate on several key areas:

Protein Engineering: Structure-guided protein engineering and directed evolution will continue to be employed to create enzymes with enhanced activity, stability, and substrate specificity. frontiersin.orgfrontiersin.org For example, identifying key residues in the active site of enzymes like glutamate dehydrogenase allows for targeted mutations to improve their catalytic efficiency towards non-natural substrates like levulinic acid. frontiersin.orgnih.govresearchgate.net

Immobilization and Nanotechnology: The development of robust enzyme immobilization techniques, such as the creation of hybrid nanoflowers, can significantly improve the reusability and stability of biocatalysts. nih.govfrontiersin.org These nanoflowers have demonstrated storage stability for over a month and can be reused for multiple cycles, making the process more economically viable. nih.govfrontiersin.org

Integration with High-Throughput Screening in Drug Discovery Pipelines

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid testing of large numbers of compounds against specific biological targets. bmglabtech.comnih.govnih.gov The integration of this compound-derived compound libraries into HTS campaigns is a critical step in identifying new drug leads. bmglabtech.com

The process involves several key stages:

Library Synthesis: The derivatization strategies discussed in section 6.3 will be used to generate large and diverse libraries of compounds based on the this compound scaffold.

Assay Development: Suitable biological or biochemical assays are established for automated screening. bmglabtech.com These assays are often based on fluorescence, luminescence, or other detectable signals to measure the activity of the compounds. nih.gov

Automated Screening: Robotic workstations and liquid handling devices are used to test the compound libraries against the target, allowing for the screening of hundreds of thousands of compounds per day. bmglabtech.comnih.gov

Hit Identification and Optimization: The primary goal of HTS is to identify "hits" or "leads"—compounds that show the desired effect on the target. bmglabtech.com These hits then serve as the starting point for further medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties. bmglabtech.com

By integrating the synthesis of novel this compound derivatives with HTS platforms, researchers can significantly accelerate the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Boc-4-aminopentanoic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in 4-aminopentanoic acid. Key steps include:

  • Boc Protection : Reacting 4-aminopentanoic acid with Boc anhydride (Boc₂O) in a basic aqueous/organic solvent system (e.g., THF/water) at 0–25°C .
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to achieve >95% purity .
  • Yield Optimization : Control pH during Boc protection to minimize side reactions (e.g., esterification of the carboxylic acid).

Q. How is this compound characterized analytically, and what are critical purity thresholds for research applications?

  • Methodological Answer :

  • NMR and MS : Confirm structure via ¹H/¹³C NMR (e.g., Boc-group protons at δ ~1.4 ppm) and mass spectrometry (expected [M+H]⁺ ~246.3) .
  • HPLC : Purity >95% is standard for research use; impurities often arise from incomplete Boc deprotection or residual solvents .
  • Melting Point : Reported mp ~130–131°C for structurally similar Boc-protected amino acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Boc-protected amino acid stability under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Assays : Perform kinetic studies at pH 2–10 (e.g., using HCl/NaOH buffers) to monitor Boc group hydrolysis via HPLC .
  • Data Reconciliation : Conflicting literature data may arise from differences in solvent systems (e.g., aqueous vs. anhydrous conditions). Cross-validate with FTIR to track carbonyl group integrity .

Q. What strategies mitigate racemization during peptide coupling involving this compound?

  • Methodological Answer :

  • Activation Reagents : Use HATU or DIC/HOBt to minimize racemization during carbodiimide-mediated couplings .
  • Low-Temperature Reactions : Conduct couplings at –20°C to reduce base-catalyzed racemization .
  • Chiral HPLC Monitoring : Verify enantiomeric purity post-synthesis (e.g., using Chiralpak® columns) .

Q. How can side reactions (e.g., lactam formation) be suppressed during solid-phase synthesis with this compound?

  • Methodological Answer :

  • Protection of Carboxylic Acid : Convert the acid to a methyl ester temporarily to prevent intramolecular cyclization .
  • Solvent Selection : Use DMF or DCM to enhance solubility and reduce aggregation on resin .

Q. What mechanistic insights explain the reactivity of this compound in photoredox catalysis?

  • Methodological Answer :

  • DFT Calculations : Model the electron-deficient Boc group’s role in stabilizing radical intermediates during light-driven reactions .
  • Transient Absorption Spectroscopy : Track radical lifetimes to correlate with reaction yields .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to validate the role of this compound in modifying peptide pharmacokinetics?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Synthesize Boc-protected vs. unprotected peptides and compare stability in plasma (HPLC-MS) and bioavailability (rodent models) .
  • Molecular Dynamics Simulations : Predict conformational changes induced by the Boc group in aqueous environments .

Q. What analytical approaches reconcile discrepancies in Boc-protected compound solubility across literature reports?

  • Methodological Answer :

  • Solubility Screening : Use nephelometry or UV-Vis spectroscopy in solvents like DMSO, water, or ethanol .
  • Counterion Effects : Test solubility with different salts (e.g., TFA vs. HCl salts) .

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N-Boc-4-aminopentanoic Acid

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